
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a nitro group and two fluorine atoms on a phenyl ring, along with a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoronitrobenzene and an appropriate aldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,4-difluoronitrobenzene and the aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid is unique due to the presence of both nitro and fluorine substituents on the phenyl ring, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H5F2NO4 |
|---|---|
分子量 |
229.14 g/mol |
IUPAC名 |
(E)-3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-5-3-7(11)6(1-2-9(13)14)8(4-5)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChIキー |
ATVVTPKWMDAGBL-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])/C=C/C(=O)O)F)F |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=CC(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



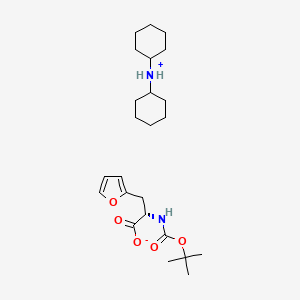
![5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-](/img/structure/B13727099.png)
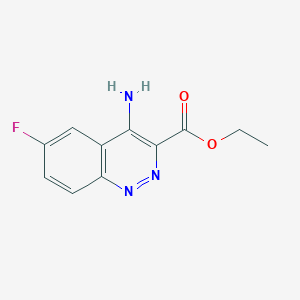
![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)

![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)

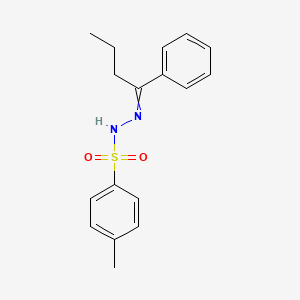
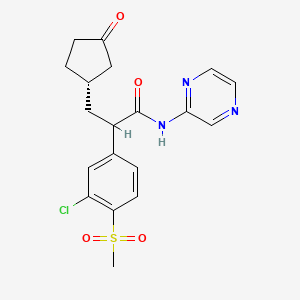
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
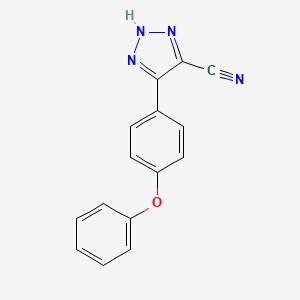
![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

